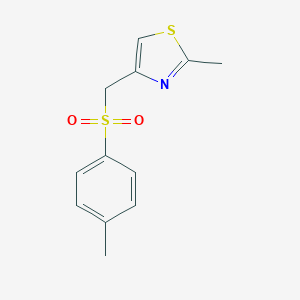![molecular formula C18H16ClF3N4OS B274616 3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274616.png)
3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a pyrazolopyrimidine derivative and has been shown to exhibit promising biological activities, making it a potential candidate for drug development.
Mechanism of Action
The exact mechanism of action of 3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. It has been shown to exhibit potent anti-inflammatory and analgesic activities in animal models. Additionally, it has been shown to have potential as an anticancer agent and has been studied for its ability to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its potent anti-inflammatory and analgesic activities. This makes it a useful tool for studying the role of inflammation and pain in various disease states. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy and safety in treating various types of cancer. Additionally, the exact mechanism of action of this compound needs to be further elucidated in order to fully understand its potential therapeutic applications.
Synthesis Methods
The synthesis of 3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves several steps, including the reaction of 2-aminothiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-methylpiperidine to form the corresponding amide. The amide is then reacted with 3-chloro-5-(trifluoromethyl)pyrazole-4-carboxylic acid to form the final product.
Scientific Research Applications
3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and analgesic activities in animal models. Additionally, it has been shown to have potential as an anticancer agent and has been studied for its ability to inhibit the growth of cancer cells.
properties
Molecular Formula |
C18H16ClF3N4OS |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
[3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C18H16ClF3N4OS/c1-10-5-2-3-7-25(10)17(27)15-14(19)16-23-11(12-6-4-8-28-12)9-13(18(20,21)22)26(16)24-15/h4,6,8-10H,2-3,5,7H2,1H3 |
InChI Key |
CHLRAUZNHLSBRI-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-methyl-1,2-oxazol-3-yl)-2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B274535.png)
![1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone](/img/structure/B274536.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide](/img/structure/B274537.png)
![2-{[5-(1H-benzimidazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-chlorothiophen-2-yl)ethanone](/img/structure/B274540.png)
![5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B274542.png)
![4-[3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274546.png)
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B274549.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274553.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274554.png)
![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274555.png)

![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B274583.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B274588.png)